![molecular formula C17H15NO5 B6423838 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate CAS No. 390393-13-2](/img/structure/B6423838.png)

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

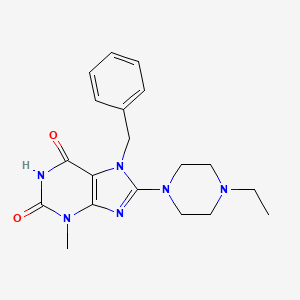

The compound contains a benzodioxole group, a carbamoyl group, and a methyl benzoate group. Benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The carbamoyl group is a functional group derived from carbamic acid and has the formula NH2CO . Methyl benzoate is an ester with the chemical formula C6H5COOCH3 .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole group is a cyclic structure with an oxygen bridge, the carbamoyl group contains a carbonyl (C=O) and an amine (NH2) group, and the methyl benzoate group contains a benzene ring attached to a carbonyl and a methoxy (OCH3) group .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The carbamoyl group could react with acids or bases, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the benzodioxole group is a colorless liquid .Scientific Research Applications

Psychotherapy Adjunct

The compound is related to ®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, which has been used in psychotherapy. It’s particularly beneficial for treating diseases, disorders, or conditions that benefit from psychotherapy .

Treatment of Psychiatric Disorders

The compound can be used in therapeutic treatments for psychiatric disorders. This is due to its relation to 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine .

COX Inhibitors

Benzodioxole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. This makes them potential candidates for the development of new anti-inflammatory drugs .

Cytotoxic Agents

Some benzodioxole derivatives have demonstrated cytotoxic activity against certain cancer cell lines. This suggests that they could be used in the development of new anticancer drugs .

Anticancer Evaluation

The compound is related to 1-benzo dioxol-5-yl-indoles, which have been evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .

Antioxidant Activity

Benzodioxole derivatives have been synthesized and evaluated for their antioxidant activity. This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress .

Mechanism of Action

Target of Action

Related compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate may similarly affect microtubule dynamics and thereby influence a variety of downstream cellular processes.

Result of Action

Based on the reported effects of similar compounds, it may be hypothesized that this compound could induce cell cycle arrest and apoptosis in certain cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11-2-4-12(5-3-11)17(20)21-9-16(19)18-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJFOXRDJFKIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl 4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423759.png)

![4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B6423762.png)

![1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6423777.png)

![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)

![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)

![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)